1-[(2-Chloropyridin-3-yl)sulfonyl]acetone
Description
1-[(2-Chloropyridin-3-yl)sulfonyl]acetone is a sulfonyl-substituted acetone derivative featuring a 2-chloropyridine ring attached via a sulfonyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)5-14(12,13)7-3-2-4-10-8(7)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGKJAVYSQEKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-3-sulfonyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds .
Scientific Research Applications
1-[(2-Chloropyridin-3-yl)sulfonyl]acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The chloropyridine ring may also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone with analogous sulfonyl-acetone derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.
Key Observations
Substituent Effects on Reactivity: The 2-chloropyridin-3-yl group introduces both electron-withdrawing (Cl) and aromatic nitrogen effects, which may enhance electrophilicity compared to 2-fluorophenyl (electron-withdrawing but lacking heteroaromaticity) or 4-methylphenyl (electron-donating methyl group). These differences could influence reactivity in nucleophilic substitutions or metal-catalyzed couplings. The pyridine ring in the target compound may enable unique binding interactions in biological systems, as seen in cannabinoid ligands like SR141716A, which also feature heteroaromatic cores .
The chloropyridine substituent’s steric bulk might reduce yields compared to smaller groups like fluorine or methyl.
Physical Properties :
- Melting points for analogous compounds range widely (e.g., 200–202 °C for the methylphenyl derivative ). The target compound’s melting point is unreported but likely influenced by the chloropyridine group’s polarity and crystallinity.
Biological Activity
1-[(2-Chloropyridin-3-yl)sulfonyl]acetone, with the CAS number 1779132-08-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a chloropyridine moiety linked to a sulfonyl group and an acetone component. This unique structure allows for specific interactions with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through receptor binding and enzyme inhibition. The sulfonyl group enhances its interaction with target proteins, potentially affecting enzyme activities related to metabolic processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Salmonella typhi | 14 | |
| This compound | Bacillus subtilis | 12 |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic syndrome. In particular, it has been suggested as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in glucocorticoid metabolism. Inhibitors of this enzyme are being explored for their therapeutic potential in conditions such as type 2 diabetes and obesity .
Study on Metabolic Effects
A study evaluated the effects of various pyridyl derivatives on glucose metabolism. The results indicated that certain derivatives, including those similar to this compound, exhibited low nanomolar inhibition against human 11β-HSD1 in vitro, suggesting their potential utility in metabolic disorders .
Anticancer Potential
Another area of investigation is the anticancer activity associated with sulfonamide derivatives. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in various assays, indicating a need for further exploration into their mechanisms and efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chloropyridine ring or alterations in the sulfonamide group can significantly impact its inhibitory potency against enzymes like 11β-HSD1. For example, substituting different halogens or functional groups can enhance selectivity and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
